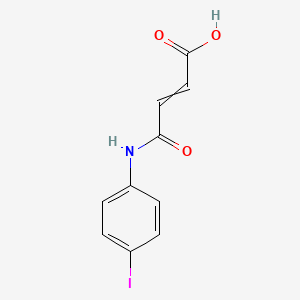

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid

CAS No.: 200706-68-9

Cat. No.: VC7876008

Molecular Formula: C10H8INO3

Molecular Weight: 317.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200706-68-9 |

|---|---|

| Molecular Formula | C10H8INO3 |

| Molecular Weight | 317.08 g/mol |

| IUPAC Name | 4-(4-iodoanilino)-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) |

| Standard InChI Key | KSVGHDGDESFZOK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)I |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)I |

Introduction

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid is an organic compound with the molecular formula and a molecular weight of 317.08 g/mol. This compound features a unique structural combination of an iodine-substituted aniline group attached to a butenoic acid backbone through a double bond in the (E)-configuration. Its distinct structure contributes to its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Structural Features

The compound's structure includes:

-

Iodine-substituted aniline group: The iodine atom enhances the compound's reactivity and potential for biological interactions.

-

Butenoic acid backbone: Contains a conjugated system with a double bond between the second and third carbon atoms, contributing to its stability and reactivity.

-

Functional groups: The molecule contains an amine group, carbonyl group, and carboxylic acid, which enable diverse chemical reactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.08 g/mol |

| CAS Number | 200706-68-9 |

| Configuration | (E)-configuration of the double bond |

| Key Functional Groups | Iodine-substituted aniline, carbonyl, carboxylic acid |

Synthesis

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid is synthesized through controlled reactions involving maleic anhydride and 4-iodoaniline:

-

Reaction Mechanism: The amine group of 4-iodoaniline undergoes nucleophilic addition with maleic anhydride, followed by ring opening to form the desired product.

-

Optimization: Industrial-scale production involves optimizing reaction conditions for yield and purity using techniques like recrystallization and chromatography.

Chemical Reactivity

The compound's reactivity stems from its functional groups:

-

Oxidation: Forms quinones or other oxidized derivatives using agents like potassium permanganate ().

-

Reduction: Converts the carbonyl group into alcohols using reducing agents such as sodium borohydride ().

-

Substitution: The iodine atom can be replaced by nucleophiles (e.g., thiols or amines).

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | , | Quinones |

| Reduction | , | Alcohol derivatives |

| Substitution | Sodium thiolate (), primary amines | Substituted derivatives |

Biological Applications

While no definitive mechanism of action has been established, preliminary studies suggest potential applications:

-

Antimicrobial Activity: The iodine atom may enhance interactions with microbial enzymes or membranes.

-

Anticancer Potential: Its structural features suggest possible inhibition of cell proliferation pathways or interaction with DNA/proteins.

Comparison with Similar Compounds

(E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid shares similarities with other iodinated compounds but has unique properties due to its specific combination of functional groups.

| Compound | Structural Features | Notable Activities |

|---|---|---|

| 4-Iodoaniline | Iodine-substituted aniline | Antimicrobial properties |

| Maleic Anhydride | Butenoic acid backbone | Precursor in organic synthesis |

| 5-Iodoindole | Iodinated indole derivative | Anticancer activity |

Research Applications

This compound has been explored for:

-

Organic Synthesis: Used as a building block for creating more complex molecules.

-

Biological Probes: Potentially interacts with specific proteins or enzymes.

-

Therapeutics Development: Investigated for anti-inflammatory and anticancer properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume